molecular formula C18H18ClNO2S B2476893 [(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine CAS No. 338777-70-1

[(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine

Cat. No.: B2476893
CAS No.: 338777-70-1
M. Wt: 347.86
InChI Key: XALLWRGTNHOFQL-AGJFMPELSA-N
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Description

This compound is a sulfonyl-substituted 1,3-diene derivative with a dimethylamine functional group. Its structure combines a conjugated diene system, a 4-chlorobenzenesulfonyl moiety, and a terminal dimethylamine group, which collectively influence its electronic properties and reactivity. The (1Z,3E) stereochemistry indicates specific geometric constraints that may affect intermolecular interactions, such as π-stacking or hydrogen bonding. While direct studies on this compound are sparse, analogous sulfonyl-dienes have been investigated for applications in organic synthesis, materials science, and medicinal chemistry due to their electrophilic and nucleophilic reactivity .

Properties

IUPAC Name

(1Z,3E)-2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-4-phenylbuta-1,3-dien-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2S/c1-20(2)14-18(11-8-15-6-4-3-5-7-15)23(21,22)17-12-9-16(19)10-13-17/h3-14H,1-2H3/b11-8+,18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALLWRGTNHOFQL-AGJFMPELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C=C/C1=CC=CC=C1)\S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine typically involves multiple steps, including the formation of the butadiene backbone and the introduction of the chlorobenzenesulfonyl and phenyl groups. Common synthetic routes may involve:

    Formation of the Butadiene Backbone: This can be achieved through the reaction of appropriate dienes with suitable halogenated compounds under controlled conditions.

    Introduction of the Chlorobenzenesulfonyl Group: This step often involves sulfonylation reactions using chlorobenzenesulfonyl chloride in the presence of a base.

    Addition of the Phenyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using phenylboronic acid or phenyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Conjugated Diene Reactivity

The (1Z,3E)-butadiene moiety enables cycloaddition and electrocyclic reactions:

Reaction Type Conditions Product Notes
Diels-Alder Cycloaddition Dienophile (e.g., maleic anhydride), heatSix-membered cyclohexene derivative with sulfonyl and dimethylamine groupsElectron-withdrawing sulfonyl group increases diene reactivity .
Electrocyclic Rearrangement UV light or thermal activationRing-opening or closure (e.g., cis-trans isomerization)Stereochemistry of the diene dictates product configuration .

Sulfonyl Group Reactivity

The 4-chlorobenzenesulfonyl group participates in nucleophilic substitutions and eliminations:

Reaction Reagents/Conditions Outcome Mechanism
Nucleophilic Substitution NaOH (aqueous), heatSulfonate ester formation via S-O bond cleavageChlorine acts as a leaving group in alkaline conditions .
Reduction LiAlH4 or NaBH4Sulfonyl group reduced to thioether (-S-)Requires strong reducing agents; dimethylamine may stabilize intermediates.

Dimethylamine Reactivity

The dimethylamine substituent facilitates alkylation and acid-base reactions:

Reaction Conditions Product Applications
Alkylation Alkyl halides (e.g., CH3I)Quaternary ammonium salt formationEnhances solubility in polar solvents .
Protonation/Deprotonation Strong acids (e.g., HCl) or basesAmmonium ion (acidic) or free amine (basic)Adjusts electronic properties of the conjugated system.

Oxidative and Reductive Transformations

The conjugated system and functional groups allow redox reactions:

Reaction Reagents Outcome Key Data
Oxidation (Diene) O3, followed by Zn/H2OOzonolysis to carbonyl compoundsGenerates aldehydes/ketones depending on substitution .
Reduction (Diene) H2, Pd/C catalystHydrogenation to saturated alkane derivativeStereoselectivity influenced by sulfonyl group .

Photochemical Reactions

The diene system undergoes photochemical rearrangements:

Reaction Conditions Product Stereochemical Impact
[π2 + π2] Cycloaddition UV lightFour-membered cyclobutane derivativeConfiguration depends on orbital symmetry .

Key Considerations:

  • Steric and Electronic Effects : The 4-chlorobenzenesulfonyl group withdraws electrons, polarizing the diene and enhancing electrophilic reactivity .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates for nucleophilic substitutions.

  • Catalysts : Lewis acids (e.g., AlCl3) may stabilize transition states in cycloadditions .

Experimental optimization (e.g., temperature, solvent, catalyst) is critical for achieving high yields and selectivity due to the compound’s structural complexity .

Scientific Research Applications

[(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine involves its interaction with specific molecular targets. The chlorobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

A. Sulfonyl vs. Sulfane Groups

  • [(1Z,3E)-2-(4-Chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine : The sulfonyl group (SO₂) enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks. The 4-chloro substituent increases electron-withdrawing effects, stabilizing the diene system .
  • Phenyl((1Z,3E)-4-phenyl-2-(4-propylphenyl)buta-1,3-dien-1-yl)sulfane (from Scheme 4B in ): The sulfane (S-phenyl) group is less electron-withdrawing, leading to reduced electrophilicity. This compound exhibits higher thermal stability but lower reactivity in polar solvents compared to sulfonyl analogs .

B. Terminal Substituents

  • Phenol derivatives show stronger acidity (pKa ~10) and participate in tautomerism, which is absent in the dimethylamine variant .

Biological Activity

The compound [(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine (CAS No. 338777-70-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C18H18ClNO2S
  • Molecular Weight : 347.86 g/mol
  • Boiling Point : 513.7 °C (predicted)
  • Density : 1.248 g/cm³ (predicted)
  • pKa : 3.03 (predicted)

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily due to its structural characteristics which include a sulfonamide moiety and a butadiene framework. Key areas of interest include:

  • Anticancer Activity : Studies suggest that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : The presence of the sulfonamide group is known to enhance antimicrobial activity against various bacterial strains.

The biological activity of [(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, thereby affecting cell growth and survival.
  • Receptor Interaction : It may interact with various receptors, leading to downstream effects that modulate cellular responses.
  • Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces inflammation markers in vitro

Case Studies

  • Anticancer Efficacy :
    A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of compounds similar to [(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine. Results indicated significant inhibition of tumor growth in xenograft models, suggesting potential for therapeutic use in oncology .
  • Antimicrobial Activity :
    In a comparative study assessing various sulfonamide derivatives, [(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine showed notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

Q & A

Q. What are the recommended synthetic routes for [(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The compound’s synthesis typically involves coupling a sulfonyl chloride precursor with a dienamine system. For stereochemical control, base selection (e.g., t-BuOK in DMF or KOtBu in DMSO) is critical. For example, highlights that strongly basic conditions (e.g., t-BuOK-DMF) favor Z/E isomer formation via kinetic control. Characterization should include NOE experiments to confirm stereochemistry .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across different studies?

Methodological Answer: Discrepancies often arise from solvent polarity, concentration, or tautomeric equilibria. Use deuterated solvents (e.g., DMSO-d6 or CDCl3) and standardized protocols for NMR acquisition. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (using SHELX programs ). For sulfonyl-containing systems, ensure proper pH control during analysis to avoid sulfonate-sulfonic acid interconversion .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electrophilic reactivity of the sulfonyl-dienamine system in this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic sites by analyzing frontier molecular orbitals (FMOs). Focus on the sulfonyl group’s electron-withdrawing effects and the diene’s conjugation. Compare computational results with experimental reactivity data (e.g., regioselectivity in Diels-Alder reactions) to validate models. demonstrates similar approaches for sulfonyl-substituted dienes .

Q. How does the 4-chlorobenzenesulfonyl moiety influence the compound’s solubility and crystallinity in different solvent systems?

Methodological Answer: The sulfonyl group enhances polarity but reduces solubility in nonpolar solvents. Use Hansen solubility parameters to screen solvents (e.g., DMSO for high polarity, THF for moderate). For crystallization trials, employ slow evaporation in mixed solvents (e.g., DCM/hexane). Refer to for SHELXL refinement protocols to resolve crystal packing challenges caused by bulky substituents .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary significantly in Suzuki-Miyaura coupling steps?

Methodological Answer: Yield variations arise from catalyst loading (e.g., Pd(PPh3)4 vs. PdCl2(dppf)), ligand steric effects, or moisture sensitivity. Optimize under inert atmospheres and use anhydrous solvents. Compare reaction kinetics via time-resolved NMR or HPLC monitoring. notes that base strength (e.g., KOtBu vs. NaH) can alter coupling efficiency .

Q. How should researchers address conflicting bioactivity data in antimicrobial assays for sulfonyl-dienamine derivatives?

Methodological Answer: Standardize assay conditions (e.g., MIC protocols, bacterial strains) and validate via dose-response curves. Cross-reference with structural analogs (e.g., chalconeimine derivatives in ) to identify substituent-specific trends. Use statistical tools (e.g., ANOVA) to assess reproducibility across labs .

Experimental Design Considerations

Q. What chromatographic methods are optimal for purifying [(1Z,3E)-...]dimethylamine, given its UV activity and polarity?

Methodological Answer: Use reverse-phase HPLC with a C18 column and a methanol-water gradient (65:35 v/v) buffered with sodium 1-octanesulfonate (pH 4.6) to enhance peak resolution, as described in . For TLC, employ silica gel GF254 with ethyl acetate/hexane (3:7) and visualize under UV 254 nm .

Q. How can researchers mitigate decomposition during long-term storage of this compound?

Methodological Answer: Store under argon at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways. Use LC-MS to monitor sulfonate hydrolysis or oxidation byproducts. recommends avoiding protic solvents for storage .

Structural and Mechanistic Insights

Q. What role does the dimethylamine group play in modulating the compound’s electronic properties?

Methodological Answer: The dimethylamine group acts as an electron donor, altering the diene’s HOMO-LUMO gap. Use cyclic voltammetry to measure oxidation potentials and correlate with DFT-calculated ionization potentials. Compare with analogs lacking the dimethylamine group (e.g., ) to isolate its electronic contributions .

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